
7-Amino-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one is a compound belonging to the chromenone family, which is known for its diverse biological and pharmacological activities This compound features a chromenone core structure with various substituents, including an amino group, a methyl group, a nitro group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method starts with the preparation of 7-amino-4-methyl-2H-chromen-2-one, which is then subjected to nitration and subsequent functional group modifications to introduce the nitro and phenyl groups . The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Amino-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl₂, Br₂) and Lewis acids (AlCl₃).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various substituents on the phenyl ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Amino-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3-methyl-8-nitro-2-phenylchromen-4-one: Similar structure but with a hydroxy group instead of an amino group.
7-Amino-4-methyl-2H-chromen-2-one: Lacks the nitro and phenyl groups.
8-Nitro-2-phenyl-4H-chromen-4-one: Lacks the amino and methyl groups.
Uniqueness
7-Amino-3-methyl-8-nitro-2-phenyl-4H-chromen-4-one is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both amino and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
62100-82-7 |
|---|---|
Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
7-amino-3-methyl-8-nitro-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H12N2O4/c1-9-14(19)11-7-8-12(17)13(18(20)21)16(11)22-15(9)10-5-3-2-4-6-10/h2-8H,17H2,1H3 |
InChI Key |
ZKGYDVSLVRLFFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2[N+](=O)[O-])N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


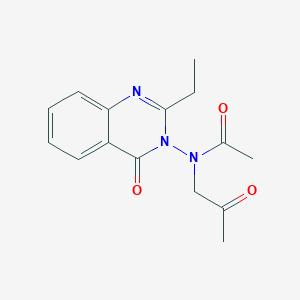


![8-(Bromomethyl)-4-methyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11836154.png)
![7-Chloro-2-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine](/img/structure/B11836168.png)


![2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide](/img/structure/B11836187.png)
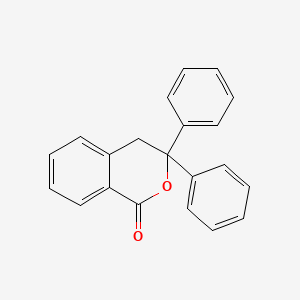
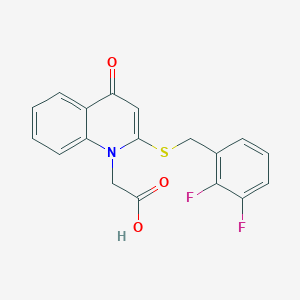
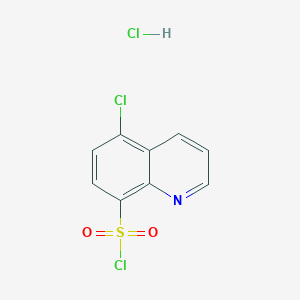
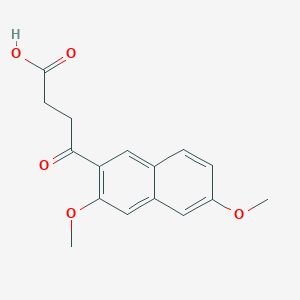
![Methyl 4-chloro-2-methylthieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11836210.png)
silyl}oxy)ethan-1-amine](/img/structure/B11836228.png)
